4-Chloro-2-(2-phenoxyacetamido)benzoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

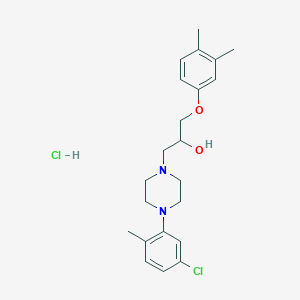

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a chemical compound with the molecular formula C15H12ClNO4 and a molecular weight of 305.72 g/mol . It is known for its applications in various scientific research fields, including chemistry, biology, and medicine.

Scientific Research Applications

4-Chloro-2-(2-phenoxyacetamido)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid is the TMEM206 . TMEM206 is a protein that conducts chloride ions (Cl−) across plasma and vesicular membranes . It plays a significant role in various physiological functions, including cell volume regulation, vesicular acidification, transepithelial transport, and cellular signaling .

Mode of Action

This compound: interacts with its target, TMEM206, by inhibiting its mediated currents . This inhibition occurs at low pH, with the compound acting as a small molecule inhibitor of TMEM206 .

Biochemical Pathways

The action of This compound affects the biochemical pathways involving TMEM206. TMEM206 is known to be activated by increased extracellular proton (H+) concentrations, leading to the mediation of Cl− flux upon extracellular acidification . By inhibiting TMEM206, the compound potentially alters these pathways and their downstream effects.

Result of Action

The molecular and cellular effects of This compound ’s action primarily involve the inhibition of TMEM206 mediated currents .

Action Environment

The action, efficacy, and stability of This compound can be influenced by environmental factors such as pH. Despite this limitation, it is a potent inhibitor for functional studies at pH 4.5 .

Biochemical Analysis

Biochemical Properties

4-Chloro-2-(2-phenoxyacetamido)benzoic acid is a potent and selective inhibitor of the Transient receptor potential melastatin member 4 (TRPM4) . It does not show significant activity against other TRPM family members .

Cellular Effects

In colorectal cancer cells, this compound has been found to inhibit TMEM206 mediated currents . It does not contribute to acid-induced cell death in these cells .

Molecular Mechanism

The molecular mechanism of this compound involves the inhibition of TMEM206, a channel that conducts chloride ions across plasma and vesicular membranes . This inhibition is effective at low pH, but limited at pH 6.0 .

Preparation Methods

The synthesis of 4-Chloro-2-(2-phenoxyacetamido)benzoic acid typically involves the reaction of 4-chloro-2-aminobenzoic acid with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization .

Chemical Reactions Analysis

4-Chloro-2-(2-phenoxyacetamido)benzoic acid undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Hydrolysis: It can be hydrolyzed to form 4-chloro-2-aminobenzoic acid and phenoxyacetic acid.

Comparison with Similar Compounds

4-Chloro-2-(2-phenoxyacetamido)benzoic acid can be compared with other similar compounds such as:

4-Chloro-2-(2-chlorophenoxy)acetamido)benzoic acid: This compound has similar structural features but different substituents, leading to variations in its chemical and biological properties.

4-Chloro-2-(1-naphthyloxyacetamido)benzoic acid: Another structurally related compound with distinct properties.

Properties

IUPAC Name |

4-chloro-2-[(2-phenoxyacetyl)amino]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-10-6-7-12(15(19)20)13(8-10)17-14(18)9-21-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18)(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLZGWOIWRBJXCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![{[1-(4-chlorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B2620409.png)

![N4-(3,5-dimethylphenyl)-N6-(furan-2-ylmethyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2620414.png)

![3-[(chloroacetyl)amino]-N-ethylbenzamide](/img/structure/B2620415.png)

![4-chloro-N-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-3-nitrobenzamide](/img/structure/B2620417.png)

![1-(3,4-Dichlorophenyl)-3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2620419.png)

![1-[4-(Adamantan-1-yl)phenoxy]-3-(2-methylpiperidin-1-yl)propan-2-ol hydrochloride](/img/structure/B2620421.png)

![N-(2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)cyclohexanecarboxamide](/img/structure/B2620422.png)

![2-({6-[(2,3-dihydro-1H-indol-1-yl)methyl]-4-oxo-4H-pyran-3-yl}oxy)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2620423.png)

![2-((2-(indolin-1-yl)-2-oxoethyl)thio)-3-(3-(trifluoromethyl)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2620425.png)